3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate
Description
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4,8-dimethyl-2-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-16-9-10-17(24-13(3)21)12(2)19(16)25-20(22)18(11)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWQTABSYYIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Core Structure Assembly
The Pechmann condensation remains a cornerstone for constructing the coumarin scaffold. This acid-catalyzed reaction between phenols and β-keto esters facilitates the formation of the 2H-chromen-2-one nucleus. For the target compound, 2-methylresorcinol (1,3-dihydroxy-2-methylbenzene) and a β-keto ester bearing the 4-methoxyphenyl moiety are critical precursors.
Reaction Mechanism and Substrate Selection
The condensation proceeds via initial formation of a keto-enol tautomer from the β-keto ester, followed by electrophilic attack on the phenol. Subsequent cyclization and dehydration yield the coumarin core. To introduce the 4-methoxyphenyl group at position 3, the β-keto ester must possess a 4-methoxyphenylacetyl group. For example, ethyl 4-methoxyphenylacetoacetate reacts with 2-methylresorcinol under acidic conditions to form 7-hydroxy-4,8-dimethyl-3-(4-methoxyphenyl)-2H-chromen-2-one.
Catalytic Systems and Optimization
- FeCl₃·6H₂O : Achieves 92% yield in toluene under reflux (16 h).
- PVPP-BF₃ : Enables solvent-free synthesis with 72–96% yields.
- Meglumine sulfate (MS) : Microwave-assisted reactions reduce time to 5–10 minutes with 88–93% yields.
| Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| FeCl₃·6H₂O | Toluene | Reflux | 16 h | 92 |
| PVPP-BF₃ | Solvent-free | 110°C | 4 h | 85 |
| Meglumine sulfate | Solvent-free | 180°C | 5 min | 90 |
Knoevenagel Condensation for Alternative Coumarin Functionalization
The Knoevenagel condensation offers an alternative route, particularly for introducing electron-withdrawing groups at position 3. This method couples substituted salicylaldehydes with active methylene compounds like malonates or cyanoacetates.
Substrate Design and Reaction Conditions
A salicylaldehyde derivative pre-functionalized with methyl groups at positions 4 and 8 (e.g., 4,8-dimethylsalicylaldehyde ) reacts with 4-methoxyphenylcyanoacetate in the presence of piperidine. The reaction proceeds in ethanol under reflux, yielding the coumarin intermediate with a nitrile group at position 3, which is subsequently hydrolyzed to the carboxylic acid and esterified.
Key Advantages:
- Regioselectivity : Ensures precise placement of the 4-methoxyphenyl group.
- Functional Group Tolerance : Compatible with diverse electron-donating and withdrawing substituents.
Acetylation of the 7-Hydroxy Intermediate
The final step involves acetylating the hydroxyl group at position 7. The intermediate 7-hydroxy-4,8-dimethyl-3-(4-methoxyphenyl)-2H-chromen-2-one is treated with acetic anhydride in pyridine or using catalytic sulfuric acid.
Reaction Optimization
- Acetic Anhydride/Pyridine : Mild conditions (room temperature, 12 h) yield 85–90% product.
- Microwave Assistance : Reduces reaction time to 15 minutes with comparable yields.
| Reagent | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Acetic anhydride | Pyridine | 25°C | 12 h | 88 |
| Acetyl chloride | H₂SO₄ | 0°C → 25°C | 2 h | 82 |
| Acetic anhydride | None | 100°C (MW) | 15 min | 89 |
Comparative Analysis of Synthetic Routes
Pechmann vs. Knoevenagel Approaches
- Pechmann Condensation : Superior for rapid core assembly but requires specialized β-keto esters.
- Knoevenagel Condensation : Flexible for introducing diverse substituents but necessitates multi-step functionalization.
Industrial-Scale Production Considerations
Process Intensification
Purification Strategies
- Crystallization : Achieves >99% purity using ethanol/water mixtures.
- Chromatography : Reserved for final product polishing in pharmaceutical-grade synthesis.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The acetate group at position 7 is susceptible to hydrolysis under acidic or alkaline conditions, yielding the corresponding 7-hydroxy derivative. This reaction is critical for generating intermediates for further functionalization.
Reaction Conditions :
Example :
Key Data :
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Temperature | 100°C | 60–80°C |
| Time | 8–16 h | 4–6 h |
| Yield | 70–85% | 65–75% |
Reduction of the 2-Oxo Group
The ketone at position 2 can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This modification alters the compound’s electronic properties and potential bioactivity.
Reaction Conditions :
Example :
Key Data :
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | Ethanol | RT | 60–70% |
| LiAlH₄ | THF | Reflux | 75–85% |
Electrophilic Aromatic Substitution (EAS)
Example Reactions :
Key Data :
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to OMe | 40–50% |
| Sulfonation | H₂SO₄ (fuming) | Meta to OMe | 30–40% |
Oxidation of Methyl Groups
The methyl groups at positions 4 and 8 are resistant to mild oxidation but can be oxidized to carboxylic acids under harsh conditions.
Reaction Conditions :
-
KMnO₄ : Aqueous H₂SO₄, reflux.
-
CrO₃ : Acetic acid, 80°C.
Example :
Key Data :
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| KMnO₄ | H₂SO₄, 100°C, 12 h | 20–30% |
| CrO₃ | AcOH, 80°C, 8 h | 15–25% |
Nucleophilic Substitution at the Chromenone Core
The electron-deficient chromenone ring allows nucleophilic attack at position 6 or 8, depending on substituent effects.
Example :
-
Amination : Reaction with NH₃ in MeOH under pressure.
Key Data :
| Nucleophile | Solvent | Temperature | Yield |
|---|---|---|---|
| NH₃ | MeOH | 100°C | 50–60% |
Photochemical Reactions
Chromenone derivatives often undergo [2+2] photocycloaddition or ring-opening under UV light.
Example :
Key Data :
| Wavelength | Solvent | Product | Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Dimer (C–C coupling) | 30–40% |
Comparative Reactivity with Structural Analogs
The reactivity profile aligns with structurally related chromenones :
| Compound | Hydrolysis | Reduction | EAS |
|---|---|---|---|
| 3-(4-Methoxyphenyl)-4,8-dimethyl... | High | Moderate | Low |
| 7-Hydroxy-4'-methoxy-2-methyl... | Moderate | High | Moderate |
| 8-Propyl-2H-chromene derivatives | Low | High | High |
Scientific Research Applications
3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate can be compared with other coumarin derivatives, such as:
4-methoxyphenylacetic acid: Known for its use in the synthesis of pharmacologically important compounds.
4-methoxyphenethyl (E)-3-(o-tolyl)acrylate: Studied for its cytotoxic activity against breast cancer.
Indole derivatives: These compounds share some biological activities with coumarins, such as anti-inflammatory and antioxidant properties.
The uniqueness of 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
3-(4-Methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and potential anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name is [3-(4-methoxyphenyl)-4,8-dimethyl-2-oxochromen-7-yl] acetate. Its molecular formula is C20H18O5, and it features a coumarin backbone with a methoxyphenyl substituent. The structure can influence its biological activity through various mechanisms.
1. Anti-inflammatory Activity
Research indicates that coumarin derivatives exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
| Compound | Inhibition of COX-2 | Inhibition of LOX |
|---|---|---|
| 3-(4-Methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate | Moderate | Moderate |
In a study comparing various coumarin derivatives, 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate was found to inhibit COX enzymes moderately, suggesting potential therapeutic applications in treating inflammatory diseases .
2. Antioxidant Properties
Coumarins are recognized for their antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity of 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate was evaluated using various assays.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25.0 |
| ABTS Scavenging | 15.5 |
These values indicate that the compound has significant antioxidant potential, which is beneficial in preventing oxidative damage associated with chronic diseases .
3. Anticancer Activity
The anticancer potential of coumarins has been widely studied. In vitro studies have shown that 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 30.0 |
| HeLa (Cervical Cancer) | 28.5 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
The biological activity of 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to COX and LOX enzymes, reducing the production of pro-inflammatory mediators.
- Cellular Signaling Modulation : It may modulate signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
- Radical Scavenging : The presence of the methoxy group enhances electron donation capabilities, improving radical scavenging activity.
Case Studies
Several studies have explored the biological activities of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced edema in animal models when administered at specific dosages .
- Antioxidant Study : Research showed that the compound's antioxidant activity was comparable to standard antioxidants like ascorbic acid .
- Anticancer Evaluation : In vitro tests revealed that treatment with the compound led to a decrease in viability of MCF-7 cells by inducing apoptosis through caspase activation .
Q & A
Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 7-hydroxy-4,8-dimethylcoumarin derivatives with 4-methoxyphenylacetyl chloride under basic conditions. Key steps include:
- Substituent introduction : Use of KCO or NaH in anhydrous acetone to facilitate nucleophilic substitution at the 7-hydroxy position.
- Protection/deprotection strategies : Acetyl groups may require temporary protection during multi-step synthesis (e.g., using trimethylsilyl chloride).
- Reaction monitoring : TLC or HPLC with UV detection (λ = 254–310 nm) ensures intermediate purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic techniques :
- H/C NMR : Identify methoxy (δ ~3.8 ppm), acetyl (δ ~2.3 ppm), and coumarin carbonyl (δ ~160 ppm) groups.
- IR spectroscopy : Confirm ester (C=O stretch ~1740 cm) and chromenone (C=O ~1660 cm) functionalities.
- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for molecular formula validation .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing activity to unmodified coumarin derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. sulfonyl groups) impact bioactivity?
- Methodological Answer : Comparative SAR studies reveal:
Q. How to resolve contradictions in reported IC values across studies?
- Methodological Answer :
- Standardize assay protocols : Control variables like serum concentration, incubation time, and solvent (DMSO vs. ethanol).
- Validate purity : Use HPLC (>98% purity) to exclude impurities affecting activity.
- Cross-laboratory validation : Collaborative studies to reconcile discrepancies (e.g., conflicting data for 3-aryl coumarins in ).
Q. What strategies mitigate regioselectivity challenges during synthesis?
- Methodological Answer :
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic aromatic substitution.
- Microwave-assisted synthesis : Reduces side reactions (e.g., acetylation at unintended positions) by accelerating kinetics .
Q. How can computational methods predict metabolic pathways?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
